REACTION_SMILES
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[Br:2][c:3]1[cH:4][cH:5][c:6]([CH3:9])[cH:7][cH:8]1.[CH3:10][c:11]1[cH:12][cH:13][c:14]([CH:15]=[O:16])[cH:17][cH:18]1.[Cl:32][CH2:33][Cl:34].[ClH:25].[K+:24].[Mg:1].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:31].[S:19]([O-:20])([OH:21])(=[O:22])=[O:23]>>[c:3]1([CH:15]([c:14]2[cH:13][cH:12][c:11]([CH3:10])[cH:18][cH:17]2)[OH:16])[cH:4][cH:5][c:6]([CH3:9])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Mg]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=S(=O)([O-])O
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Name
|
|
Type
|
product
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Smiles
|
Cc1ccc(C(O)c2ccc(C)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |